2-methyl-N-(1-methyl-2-oxoindolin-5-yl)propane-1-sulfonamide
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Overview
Description
“2-methyl-N-(1-methyl-2-oxoindolin-5-yl)propane-1-sulfonamide” is a chemical compound that belongs to the class of organic compounds known as indolinones . Indolinones are compounds containing an indoline moiety, which consists of a benzene linked to a 2,3-dihydro-1H-pyrrol-2-one through a CC bond .
Scientific Research Applications
Antitumor Agents
2-oxoindoline-based compounds have been designed and synthesized as potential antitumor agents . These compounds have shown notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . Especially, some compounds exhibited cytotoxicity equal or superior to positive control PAC-1, the first procaspase-3 activating compound .
Antiviral Activity
Indole derivatives, including 2-oxoindoline-based compounds, have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .
Antioxidant Activity
Indole derivatives also exhibit antioxidant activity . This property could be harnessed in the development of drugs for conditions caused by oxidative stress .
Antimicrobial Activity
Indole derivatives have been reported to possess antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activity . This suggests potential applications in the treatment of diabetes .
Mechanism of Action
Target of Action
The primary targets of 2-methyl-N-(1-methyl-2-oxoindolin-5-yl)propane-1-sulfonamide are acetylcholine esterase (AChE) and caspase-3 . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and is a known target for Alzheimer’s disease treatment . Caspase-3, known as the executioner caspase, is a key enzyme regulating apoptosis responses .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It was initially designed as an AChE inhibitor based on the structural feature of donepezil, a known AChE inhibitor . In the context of cancer, it acts as a small molecule activating procaspase-3 .
Biochemical Pathways
The compound affects both the cholinergic pathway and the apoptotic pathway. In the cholinergic pathway, it inhibits AChE, leading to an increase in the level of the neurotransmitter acetylcholine . In the apoptotic pathway, it activates procaspase-3, leading to the induction of apoptosis .
Result of Action
The compound’s action results in the inhibition of AChE, leading to potential therapeutic effects in Alzheimer’s disease . Additionally, its activation of procaspase-3 can induce apoptosis, making it a potential anticancer agent .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. It’s worth noting that the compound should be stored in a dark place, under inert atmosphere .
properties
IUPAC Name |
2-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-9(2)8-19(17,18)14-11-4-5-12-10(6-11)7-13(16)15(12)3/h4-6,9,14H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRAUDMVMBUXTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1-methyl-2-oxoindolin-5-yl)propane-1-sulfonamide |
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